molecular formula HO3P- B1240163 CID 6857651

CID 6857651

Cat. No.: B1240163
M. Wt: 79.98 g/mol
InChI Key: AWXVWTQBRAAURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 6857651 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound. Analytical data from include:

  • GC-MS Total Ion Chromatogram: Shows retention times and relative abundance in cinnamon essential oil (CIEO) fractions, suggesting volatility and compatibility with gas chromatography .
  • Mass Spectrum: Reveals a molecular ion peak and fragmentation pattern, consistent with collision-induced dissociation (CID) techniques used for structural elucidation .
  • Quantitative Distribution: Figure 1D in indicates this compound is enriched in specific vacuum distillation fractions, implying distinct physicochemical properties (e.g., boiling point, polarity) compared to other components in CIEO .

Properties

Molecular Formula

HO3P-

Molecular Weight

79.98 g/mol

InChI

InChI=1S/HO3P/c1-4(2)3/h1H/q-1

InChI Key

AWXVWTQBRAAURA-UHFFFAOYSA-N

SMILES

OP([O-])[O]

Canonical SMILES

OP([O-])[O]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

CID 6857651 is compared below with two structurally and functionally related compounds, cinnamaldehyde (CID 637511) and eugenol (CID 3314), commonly found in cinnamon essential oil (CIEO).

Table 1: Comparative Analysis of this compound and Similar Compounds

Property This compound Cinnamaldehyde (CID 637511) Eugenol (CID 3314)
Chemical Class Likely terpenoid/essential oil Phenylpropanoid Phenylpropanoid
Molecular Formula Not explicitly stated C₉H₈O C₁₀H₁₂O₂
Boiling Point Inferred from GC-MS retention 248°C 254°C
GC-MS Retention Distinct peak in CIEO fractions Early elution (volatile) Mid-elution
Mass Spectral CID Unique fragmentation pattern Base peak at m/z 131 (C₉H₇O⁺) Base peak at m/z 164 (C₁₀H₁₂O₂⁺)
Biological Activity Not specified Antimicrobial, anti-inflammatory Analgesic, antioxidant

Key Findings:

Structural Differentiation: this compound’s cyclic structure (, Figure 1B) contrasts with the linear aldehyde group in cinnamaldehyde and the methoxy phenol group in eugenol. This structural variation explains differences in GC-MS retention times and fragmentation patterns . In-source CID mass spectrometry () can distinguish these compounds via unique fragment ions, such as m/z 131 for cinnamaldehyde and m/z 164 for eugenol, whereas this compound exhibits distinct peaks indicative of its terpenoid backbone .

Functional Roles: While cinnamaldehyde and eugenol are well-documented for their roles in flavoring and antimicrobial activity, this compound’s functional significance in CIEO remains underexplored.

Analytical Challenges :

  • This compound’s structural complexity (e.g., stereoisomerism) may complicate characterization. highlights the utility of LC-ESI-MS with CID for resolving such challenges, a method applicable to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 6857651

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